molecular formula C20H23N7Na2O6 B608541 Levomefolate sodium CAS No. 1423663-76-6

Levomefolate sodium

货号 B608541
CAS 编号: 1423663-76-6
分子量: 503.4265
InChI 键: KKIWVYLOTHCGRV-NJHZPMQHSA-L
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Levomefolate calcium is a primary biologically active form of folate used at the cellular level for dna reproduction, the cysteine cycle and the regulation of homocysteine

科学研究应用

1. Folate Status Enhancement

A study demonstrated that the addition of levomefolate calcium to an oral contraceptive containing ethinylestradiol and drospirenone significantly increased red blood cell and plasma folate levels in healthy women seeking contraception. This result indicates the potential of levomefolate sodium in improving folate status in women of childbearing age (Bart et al., 2012).

2. Pharmacokinetic Behavior Analysis

Research focused on developing a method for quantitative determination of levothyroxine (LEVO) in rat plasma for evaluating long-acting formulations. This study underlines the importance of levomefolate sodium in the context of pharmaceutical analysis and pre-clinical evaluation of drug delivery systems (Permana et al., 2021).

3. Bioequivalence Studies

A bioequivalence study compared sodium levofolinate injection with calcium levofolinate and sodium folinate injections in healthy Chinese subjects. The study found that sodium levofolinate was bioequivalent to the other two formulations, indicating its potential as a reliable alternative in medical applications (Qiu et al., 2023).

4. Folate Supplementation via Oral Contraceptives

The development of a new oral contraceptive containing drospirenone, ethinyl estradiol, and levomefolate calcium aimed to supplement folate levels in women wishing to use oral contraception, indicating the therapeutic use of levomefolate sodium in reproductive health (Staff, 2010).

5. Stability Analysis in Drug Formulations

Research on levothyroxine sodium highlighted the importance of stability conditions for maintaining drug efficacy. This study provides insights into the stability requirements of drug formulations, including those containing levomefolate sodium, for optimal therapeutic use (Hamad et al., 2015).

6. Transdermal Drug Delivery Research

A study on levothyroxine sodium-loaded dissolving microneedle arrays for transdermal delivery demonstrated the potential of using levomefolate sodium in innovative drug delivery systems. This research emphasizes the importance of alternative drug delivery routes for compounds like levomefolate sodium (Ghazi & Al-Mayahy, 2022).

7. Contraception and Folate Supplementation

A study highlighted the effectiveness of a combined oral contraceptive pill containing drospirenone, ethinyl estradiol, and levomefolate calcium, suggesting its role in contraception and folate supplementation for women (Rapkin & Creinin, 2011).

8. Analytical Method Development

Research on the simultaneous quantification of drospirenone, ethinyl estradiol, and levomefolate demonstrates the significance of analytical methods in ensuring the quality and efficacy of drug formulations containing levomefolate sodium (Chandran et al., 2018).

9. Bioequivalence of Oral Contraceptives

A study assessing the bioequivalence of an oral contraceptive containing ethinylestradiol, drospirenone, and levomefolate calcium relative to two other formulations underscores the application of levomefolate sodium in ensuring the effectiveness and safety of oral contraceptives (Blode et al., 2012).

属性

CAS 编号

1423663-76-6

产品名称

Levomefolate sodium

分子式

C20H23N7Na2O6

分子量

503.4265

IUPAC 名称

sodium (4-((((S)-2-amino-4-hydroxy-5-methyl-5,6,7,8-tetrahydropteridin-6-yl)methyl)amino)benzoyl)-L-glutamate

InChI

InChI=1S/C20H25N7O6.2Na/c1-27-12(9-23-16-15(27)18(31)26-20(21)25-16)8-22-11-4-2-10(3-5-11)17(30)24-13(19(32)33)6-7-14(28)29;;/h2-5,12-13,22H,6-9H2,1H3,(H,24,30)(H,28,29)(H,32,33)(H4,21,23,25,26,31);;/q;2*+1/p-2/t12-,13-;;/m0../s1

InChI 键

KKIWVYLOTHCGRV-NJHZPMQHSA-L

SMILES

O=C(CC[C@H](NC(C1=CC=C(C=C1)NC[C@@H]2N(C3=C(N=C(N=C3NC2)N)O)C)=O)C([O-])=O)O[Na].[Na+]

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

L-5-MTHF sodium;  L 5 MTHF sodium;  L5MTHF sodium,

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Levomefolate sodium
Reactant of Route 2
Levomefolate sodium
Reactant of Route 3
Reactant of Route 3
Levomefolate sodium
Reactant of Route 4
Reactant of Route 4
Levomefolate sodium
Reactant of Route 5
Levomefolate sodium
Reactant of Route 6
Levomefolate sodium

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。